![molecular formula C27H33NO3Si B14223276 (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine CAS No. 503560-72-3](/img/structure/B14223276.png)
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine is an organosilane compound characterized by the presence of both phenyl and trimethoxysilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine typically involves the reaction of 3,3,3-triphenylpropanal with 3-(trimethoxysilyl)propylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding amide.
Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Hydrolysis and condensation reactions are often carried out in the presence of water or alcohols, with acidic or basic catalysts to facilitate the process.
Major Products
Oxidation: The major product is the corresponding amide.
Reduction: The major product is the corresponding amine.
Substitution: The major products are siloxane polymers or oligomers.
Applications De Recherche Scientifique
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioconjugation and as a functional group in biomaterials.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the modification of surfaces to enhance properties such as hydrophobicity, adhesion, and durability.
Mécanisme D'action
The mechanism of action of (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and other biomolecules through its imine and trimethoxysilyl groups.
Pathways Involved: The formation of covalent bonds with target molecules can lead to changes in their structure and function, influencing biological processes such as signal transduction, enzyme activity, and cellular adhesion.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-3,3,3-Triphenylpropan-1-imine: Lacks the trimethoxysilyl group, resulting in different reactivity and applications.
3-(Trimethoxysilyl)propylamine: Lacks the triphenylpropan-1-imine moiety, leading to different chemical properties and uses.
Uniqueness
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine is unique due to the combination of the triphenylpropan-1-imine and trimethoxysilyl groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a wide range of chemical reactions and to be used in diverse fields, from materials science to biology.
Propriétés
Numéro CAS |
503560-72-3 |
|---|---|
Formule moléculaire |
C27H33NO3Si |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
3,3,3-triphenyl-N-(3-trimethoxysilylpropyl)propan-1-imine |
InChI |
InChI=1S/C27H33NO3Si/c1-29-32(30-2,31-3)23-13-21-28-22-20-27(24-14-7-4-8-15-24,25-16-9-5-10-17-25)26-18-11-6-12-19-26/h4-12,14-19,22H,13,20-21,23H2,1-3H3 |
Clé InChI |
FPFCMJDSLUYHFV-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)

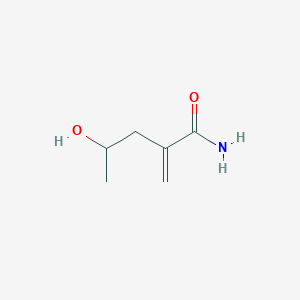

![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
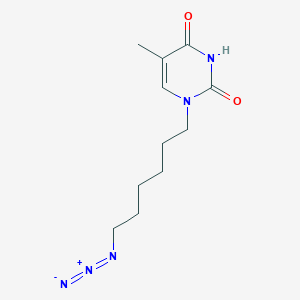
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
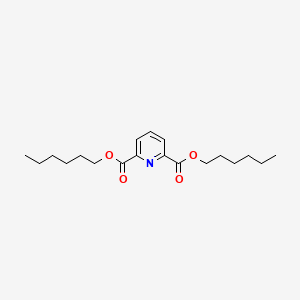
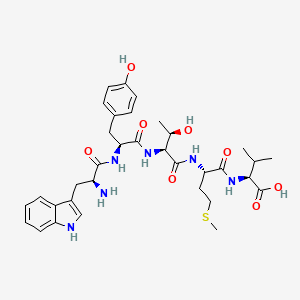

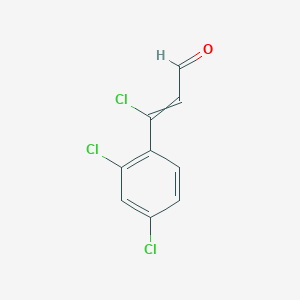
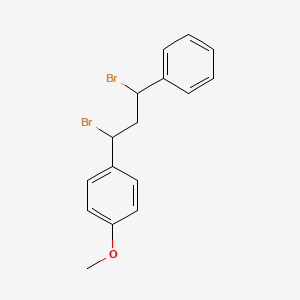
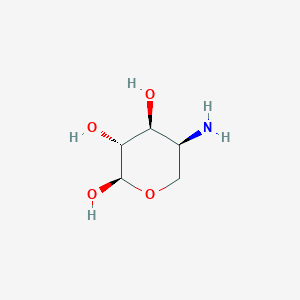
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
